molecular formula C8H13F2NO B2698602 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane CAS No. 2169230-19-5

10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B2698602
CAS No.: 2169230-19-5
M. Wt: 177.195
InChI Key: FSUUJDFSFSZYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Systems in Contemporary Chemical Design

Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention in modern drug discovery and materials science. Their rigid and three-dimensional nature offers a stark contrast to the often-planar structures of many traditional aromatic compounds.

The defining feature of spirocyclic systems is their inherent three-dimensionality. This arrangement allows for the projection of functional groups into distinct vectors in space, which can facilitate more precise and effective interactions with biological targets such as enzymes and receptors. The spirocyclic core imparts a degree of conformational rigidity, which can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The conformational analysis of spirocyclic compounds reveals a limited number of well-defined, low-energy conformations, which aids in structure-based drug design.

Spirocycles serve as valuable scaffolds for the construction of complex and diverse molecular architectures. They are found in a wide array of natural products, highlighting their evolutionary selection for specific biological functions. In synthetic chemistry, the creation of spirocyclic frameworks can be a challenging yet rewarding endeavor, often leading to novel chemical space and intellectual property. The rigid nature of the spirocyclic core can also be exploited to influence the reactivity and stereochemistry of peripheral functional groups.

Strategic Role of Fluorine in Organic Synthesis and Molecular Engineering

The introduction of fluorine into organic molecules has become a cornerstone of modern molecular engineering, particularly in the pharmaceutical and agrochemical industries. The unique properties of the fluorine atom allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics.

Fluorine is the most electronegative element, and its incorporation into an organic molecule can profoundly alter its electronic properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability can lead to longer biological half-lives for drug candidates. Furthermore, the electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's pKa and its interactions with biological targets.

The development of new synthetic methods has been greatly advanced by the availability of a diverse range of fluorinated building blocks. These reagents provide efficient and often stereoselective ways to introduce fluorine or fluorine-containing groups into complex molecules. The use of such building blocks has streamlined the synthesis of novel fluorinated compounds, enabling the exploration of their potential applications in various fields of science.

Contextual Overview of Oxa- and Azaspiro[4.5]decane Frameworks in Modern Organic Chemistry

Properties of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane

While extensive experimental data for this compound is not widely available in the public domain, its key properties can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₁₃F₂NO
Molecular Weight 177.19 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 177.096526 g/mol
Monoisotopic Mass 177.096526 g/mol
Topological Polar Surface Area 32.9 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 184

Evolution of Synthetic Approaches to Heterospirocycles

The synthesis of N-heterospirocycles has evolved to meet the demand for these complex structures in medicinal chemistry. acs.org Historically, the construction of such intricate scaffolds posed significant challenges. researchgate.net However, recent years have seen the development of more efficient and reliable synthetic methodologies. acs.org Modern approaches often focus on tandem reactions or one-pot procedures that can construct the spirocyclic core with high efficiency. For instance, visible-light-driven photocatalysis has been utilized to generate N-centered radicals to construct β-spirocyclic pyrrolidines. acs.org Other innovative methods include copper-catalyzed difluoroalkylation and dearomatizing cyclization processes to create difluoroalkylated 2-azaspiro[4.5]decanes. rsc.org A diastereoselective gold and palladium relay catalytic tandem cyclization has also been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net These advanced methods represent a significant step forward, enabling the creation of diverse and complex heterospirocyclic systems.

Emerging Research Trajectories for Complex Spirocyclic Systems

Current research in spirocyclic chemistry is focused on expanding the accessible chemical space and applying computational techniques to drug design. researchgate.netresearchgate.net High-throughput synthesis and computational modeling are accelerating the optimization of spirocyclic compounds. researchgate.net Researchers are actively designing and synthesizing novel spirocyclic scaffolds to explore new avenues in pharmaceutical research. researchgate.net A major trajectory involves using spirocycles as "scaffold hops" or bioisosteres for other common chemical motifs, which can improve physicochemical and pharmacokinetic properties like aqueous solubility and metabolic stability. researchgate.net The development of catalytic systems that allow for the enantioselective synthesis of spirocycles is another key frontier, as controlling the three-dimensional arrangement of atoms is crucial for biological activity. mdpi.com The goal is to continue populating the spirocyclic chemical space with diverse and novel structures that have high potential for drug discovery. researchgate.net

The Compound this compound: Research Focus and Scope

The compound this compound is a specific molecule that embodies the principles of modern medicinal chemistry, combining a spirocyclic framework, heteroatoms, and fluorine. Its structure consists of a piperidine (B6355638) ring and a tetrahydrofuran (B95107) ring sharing a common carbon atom, with two fluorine atoms attached to the adjacent carbon on the piperidine ring.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₃F₂NO
Monoisotopic Mass 177.09653 Da
SMILES C1CNCC2(C1(F)F)CCOC2
InChI InChI=1S/C8H13F2NO/c9-8(10)1-3-11-5-7(8)2-4-12-6-7/h11H,1-6H2

| Predicted XlogP | 0.7 |

Data sourced from PubChem. uni.lu

Rationale for Comprehensive Investigation of this Specific Fluorinated Heterospirocycle

The investigation into this compound and its derivatives is driven by the potential synergistic benefits of its structural components.

Three-Dimensionality : The spiro[4.5]decane core provides a rigid, three-dimensional structure. This is a desirable trait in drug discovery as it can lead to higher binding affinity and selectivity for protein targets compared to flat, aromatic molecules. researchgate.netnih.gov

Heteroatom Content : The presence of both an oxygen (oxa) and a nitrogen (aza) atom introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition and can improve pharmacokinetic properties.

Gem-Difluoro Group : The 10,10-difluoro substitution is particularly significant. The difluoromethylene (CF₂) group can act as a bioisostere for a carbonyl group or other functionalities. researchgate.net Crucially, the high electronegativity of fluorine can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. umanitoba.caresearchgate.net

The combination of these features in a single scaffold makes this compound a valuable building block for creating novel compounds with potentially improved drug-like properties. dndi.org

Positioning of the Scaffold within Current Spirocyclic Research Frontiers

The this compound scaffold is well-positioned within the leading edge of spirocyclic research. Its synthesis aligns with the trend of developing efficient, catalytic methods to access complex molecules. For example, an efficient method for synthesizing related difluoroalkylated 2-azaspiro[4.5]decanes has been established via a copper-catalyzed tandem radical addition and dearomatizing cyclization process. rsc.org This showcases the application of modern synthetic strategies to create fluorinated spirocycles.

Furthermore, this scaffold contributes to the expansion of the available chemical space for drug discovery. researchgate.net By providing a novel, three-dimensional, fluorinated building block, it enables medicinal chemists to explore new structure-activity relationships. dndi.org The development of such unique scaffolds is essential for tackling challenging biological targets, including protein-protein interactions, where the three-dimensional nature of the molecule is paramount. researchgate.net The synthesis of derivatives of this scaffold represents a practical application of advanced chemical techniques to generate molecules with high potential for pharmaceutical development. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
4,4-bis(4-fluorophenyl)butyl halide
4,4'-difluorobenzophenone
Fluspirilene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluoro-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)1-3-11-5-7(8)2-4-12-6-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUUJDFSFSZYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the 10,10 Difluoro 2 Oxa 7 Azaspiro 4.5 Decane Core

Retrosynthetic Analysis of the 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane Skeleton

A plausible retrosynthetic analysis of this compound begins with disconnecting the core structure to reveal more accessible precursors. The key challenge lies in the strategic disassembly of the spirocyclic system and the consideration of how and when to introduce the gem-difluoro moiety.

One logical approach is to disconnect the piperidine (B6355638) ring, suggesting a precursor that already contains the tetrahydrofuran (B95107) ring and a latent piperidine fragment. This could involve a key intramolecular cyclization step to form the spirocenter. The gem-difluoro group at the C10 position can be envisioned as arising from the fluorination of a corresponding ketone, 10-keto-2-oxa-7-azaspiro[4.5]decane.

Further disconnection of this spirocyclic ketone could lead to a linear precursor containing both the piperidine and the components of the tetrahydrofuran ring. This linear molecule would possess functional groups poised for an intramolecular cyclization to construct the spiro[4.5]decane framework.

General Approaches to Spiro[4.5]decane Systems

Intramolecular cyclization is a widely used and effective method for creating spirocenters. This approach involves a precursor molecule that contains all the necessary atoms for both rings, with reactive functional groups positioned to facilitate the ring-closing reaction.

For the synthesis of spiro[4.5]decane systems, this could involve reactions such as:

Intramolecular Aldol (B89426) Condensation: A linear precursor with two carbonyl functionalities at appropriate positions can undergo an intramolecular aldol reaction to form the spirocyclic core.

Intramolecular Michael Addition: A nucleophile within the molecule can add to an α,β-unsaturated system in an intramolecular fashion to close the second ring and create the spiro atom.

Ring-Closing Metathesis (RCM): A diene precursor can be cyclized using a ruthenium catalyst to form one of the rings of the spirocycle. researchgate.net

Intramolecular Schmidt Reaction: This reaction can be used to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides. mdpi.com

Palladium-Catalyzed Asymmetric Synthesis: Chiral spiro[4.5]-1-one compounds can be synthesized using palladium catalysis. mdpi.com

A recent study demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, employing synergistic photocatalysis and organocatalysis. mdpi.com Another approach involves the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones to yield spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org

Dearomatization reactions have emerged as a powerful tool for the synthesis of complex three-dimensional molecules from simple, flat aromatic precursors. mdpi.commdpi.comacs.org This strategy is particularly useful for constructing spirocyclic frameworks. mdpi.com

Key dearomatization strategies for spirocyclization include:

Oxidative Dearomatization: Aromatic compounds, such as phenols, can be oxidized to generate reactive intermediates that undergo intramolecular cyclization to form spirocycles. Hypervalent iodine reagents are often employed for this purpose due to their mild reaction conditions and broad substrate scope. mdpi.com

Reductive Dearomatization: An electrochemical approach for the cyclization of nonactivated arenes has been developed, which proceeds via an intramolecular addition of aryl radicals to an aromatic ring. acs.org

Transition-Metal-Catalyzed Dearomatization: Palladium, iridium, and ruthenium catalysts have been successfully used in asymmetric dearomatization reactions to construct spirocycles. mdpi.com

Dearomative Spirocyclization of Ynamides: A one-pot dearomative spirocyclization of ynamides has been developed, involving a copper-catalyzed carbomagnesiation followed by a regioselective nucleophilic dearomatization to synthesize aza-spiro dihydropyridine (B1217469) scaffolds. nih.govrsc.org

A diastereoselective Au/Pd relay catalytic tandem cyclization reaction has been reported for the production of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netscilit.comresearchgate.netresearcher.life This method involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition. researchgate.netscilit.comresearchgate.netresearcher.life Additionally, a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides has been established for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. rsc.orgresearchgate.net

Advanced Fluorination Techniques in Heterocyclic Synthesis

The introduction of the gem-difluoro group at the C10 position is a crucial step in the synthesis of the target molecule. This can be achieved either by direct difluorination of a suitable precursor or by incorporating a building block that already contains the difluoromethylene unit.

Direct difluorination typically involves the conversion of a ketone or a methylene (B1212753) group to a difluoromethylene group.

ReagentSubstrateDescription
Diethylaminosulfur trifluoride (DAST)KetoneA nucleophilic fluorinating agent that converts ketones to gem-difluorides under mild conditions. commonorganicchemistry.com
Deoxo-Fluor®KetoneA more thermally stable alternative to DAST with similar or superior reactivity for deoxofluorination. commonorganicchemistry.com
Selectfluor®1,3-DiketoneAn electrophilic fluorinating agent that can convert 1,3-diketones to 2,2-difluoro-1,3-diketones. beilstein-journals.orgsapub.org The second fluorination step is often slower than the first. beilstein-journals.org
Elemental Fluorine (F₂)1,3-DicarbonylsCan be used for difluorination in the presence of a mediating agent like quinuclidine. beilstein-journals.org

The fluorination of ketones often proceeds through an enol or enolate intermediate. For 1,3-dicarbonyl compounds, monofluorination is typically rapid as they exist predominantly in their enol form. The subsequent difluorination can be slower as it requires the enolization of the intermediate 2-fluoro-1,3-dicarbonyl. beilstein-journals.org Photocatalytic methods using Selectfluor® have also been developed for the directed fluorination of aliphatic C-H bonds in ketones. rsc.org

An alternative to direct fluorination is the use of building blocks that already contain the difluoromethylene group. This approach can offer advantages in terms of selectivity and the avoidance of harsh fluorinating reagents.

SynthonApplication
Ethyl bromodifluoroacetateA versatile building block for introducing the -CF₂CO₂Et group, which can then be further manipulated.
Difluoromethyl phenyl sulfoneA reagent used in nucleophilic difluoromethylation reactions.
Trifluoromethyl-β-dicarbonylsThese have emerged as pivotal building blocks in synthetic organic chemistry due to their facile accessibility and versatility. nih.gov

The use of organodifluorine synthons in conjunction with methods like Anion Relay Chemistry (ARC) allows for the construction of diverse difluoromethylene-containing scaffolds in a one-pot, three-component fashion. google.com α,α-Difluoroketones themselves are valuable synthetic intermediates for the synthesis of other fluorinated molecules. brighton.ac.uk

Specific Synthetic Pathways for this compound and Related Scaffolds

Copper-Catalyzed Difluoroalkylation/Dearomatization of N-Benzylacrylamides

A robust method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been developed utilizing a copper-catalyzed difluoroalkylation of N-benzylacrylamides with reagents such as ethyl bromodifluoroacetate. consensus.appnih.gov This transformation proceeds through a tandem radical addition and a dearomatizing cyclization process, efficiently constructing the desired spirocyclic framework. consensus.appnih.govresearchgate.net

The copper-catalyzed difluoroalkylation/dearomatization reaction has been shown to be tolerant of a variety of substituents on the N-benzylacrylamide starting material. The reaction conditions typically involve a copper(I) salt, such as copper(I) bromide, a base, and a suitable solvent at elevated temperatures. The efficiency of the reaction is demonstrated by the moderate to excellent yields obtained for a range of substrates.

Substituents on the phenyl ring of the N-benzyl group, including both electron-donating and electron-withdrawing groups, are well-tolerated. For instance, substrates with methyl, methoxy, and halogen substituents on the aromatic ring all participate effectively in the reaction. Furthermore, variations in the acrylamide (B121943) portion of the molecule have been explored to a limited extent, demonstrating the versatility of this synthetic approach. The following table summarizes the scope of the reaction with various substituted N-benzylacrylamides.

EntryYield (%)
1HHH92
24-MeHH85
34-OMeHH81
44-FHH78
54-ClHH88
64-BrHH86
73-MeHH90
82-MeHH75
9HMeH83
10HHMe72

Table 1: Substrate scope of the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.

Mechanistic investigations suggest that the reaction is initiated by the copper-catalyzed generation of a difluoroalkyl radical from ethyl bromodifluoroacetate. This radical then undergoes a 1,4-addition to the electron-deficient double bond of the N-benzylacrylamide, forming a new radical intermediate. This is followed by a 5-exo-trig cyclization onto the pendant phenyl ring. The resulting cyclohexadienyl radical is then oxidized, leading to dearomatization and the formation of the spirocyclic product.

The key steps of the proposed mechanism are:

Radical Generation: The copper(I) catalyst reacts with ethyl bromodifluoroacetate to generate the ethyl difluoroacetate (B1230586) radical.

Radical Addition: The generated radical adds to the β-position of the acrylamide.

Cyclization: The resulting radical undergoes a 5-exo cyclization onto the aromatic ring.

Oxidation and Rearomatization: The cyclohexadienyl radical intermediate is oxidized to a cation, which then undergoes deprotonation to afford the final dearomatized spirocyclic product.

Control experiments have been conducted to support this radical pathway. The addition of radical scavengers, such as TEMPO, has been shown to inhibit the reaction, providing evidence for the involvement of radical intermediates.

Gold and Palladium Relay Catalytic Tandem Cyclization Reactions

A sophisticated dual catalytic system employing both gold and palladium has been developed for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. organic-chemistry.org This relay catalysis involves a tandem cyclization of enynamides with vinyl benzoxazinanones, proceeding under mild conditions. organic-chemistry.org

This Au/Pd relay catalysis has demonstrated excellent diastereoselective control, affording the 2-oxa-7-azaspiro[4.5]decane products with high diastereomeric ratios, ranging from 6:1 to over 20:1. organic-chemistry.org The reaction is initiated by the gold-catalyzed cyclization of an enynamide to generate a furan-derived azadiene intermediate. This is followed by a palladium-catalyzed [2+4] cycloaddition with a π-allyl palladium dipole, which is formed from the decarboxylation of a vinyl benzoxazinanone. organic-chemistry.org

The diastereoselectivity is believed to be established during the cycloaddition step, influenced by the specific ligands on the palladium catalyst and the inherent steric and electronic properties of the reacting intermediates. The scope of the reaction has been explored with various substituted enynamides and vinyl benzoxazinanones, consistently yielding high diastereoselectivity and good to excellent chemical yields (31-97%). organic-chemistry.org

The following tables illustrate the substrate scope for this relay catalytic reaction.

EntryR¹ (Enynamide)Yield (%)dr
1Phenyl95>20:1
24-Methylphenyl92>20:1
34-Methoxyphenyl88>20:1
44-Fluorophenyl9015:1
52-Thienyl8518:1
6Cyclohexyl7810:1

Table 2: Substrate scope of enynamides in the Au/Pd relay catalytic tandem cyclization.

EntryR² (Vinyl Benzoxazinanone)Yield (%)dr
1H95>20:1
25-Me93>20:1
35-Cl96>20:1
45-Br97>20:1
56-Me8519:1
67-OMe8215:1

Table 3: Substrate scope of vinyl benzoxazinanones in the Au/Pd relay catalytic tandem cyclization.

The proposed mechanism for this relay catalysis involves two key intermediates: a furan-derived azadiene and a π-allyl palladium dipole. The furan-derived azadiene is generated in situ from the gold-catalyzed cyclization of the starting enynamide. While this intermediate is transient, its formation is supported by mechanistic studies of similar gold-catalyzed reactions of enynes.

The second key intermediate, the π-allyl palladium dipole, is formed from the palladium-catalyzed decarboxylation of the vinyl benzoxazinanone. The existence of such palladium intermediates in similar transformations is well-documented in the literature. In the context of this specific reaction, the in situ generation of these two reactive species and their subsequent cycloaddition are crucial for the successful construction of the 2-oxa-7-azaspiro[4.5]decane core. While direct spectroscopic observation and isolation of these intermediates in this exact system have not been reported, their involvement is strongly supported by the reaction outcome and extensive precedent in gold and palladium catalysis.

Fluorinated Alcohol-Catalyzed One-Pot Sequential Cascade Strategies

The use of fluorinated alcohols, particularly 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), has emerged as a powerful strategy in modern organic synthesis, extending beyond their role as solvents to function as efficient catalysts. acs.orgbohrium.com A notable application is the one-pot sequential cascade reaction between p-quinone methides and difluoroenoxysilanes to generate fluorinated multisubstituted oxa-spiro bohrium.comresearchgate.netcyclohexadienones, which are structural precursors to the this compound core. acs.orgnih.gov

Design and Optimization of Catalytic Systems

The design of this catalytic system hinges on the unique properties of HFIP to activate substrates through hydrogen bonding, facilitating a cascade of reactions in a single pot. The optimization of the catalytic system identified HFIP as a superior catalyst compared to other protic or Lewis acids for promoting the initial 1,6-conjugate addition.

CatalystLoading (mol%)SolventTemperature (°C)Outcome
HFIP 50 DCE 50 Optimal Yield & Diastereoselectivity
HFIP20DCE50Lower Conversion
TFA50DCE50Complex Mixture
Sc(OTf)₃10DCE50No Reaction

Table 1. Optimization of the catalytic system for the fluorinated alcohol-catalyzed one-pot synthesis. Data compiled from findings reported in literature. nih.gov

Analysis of Chemo- and Regioselectivity

The chemo- and regioselectivity of the cascade reaction are critical to its success. The reaction of p-quinone methides with difluoroenoxysilanes proceeds with high regioselectivity, favoring the 1,6-conjugate addition pathway over other potential reactions. acs.org This selectivity is attributed to the electronic properties of the substrates and the specific activation provided by the HFIP catalyst.

Following the initial addition, the subsequent oxidative dearomatization/hemiacetalization cascade demonstrates high chemoselectivity, leading directly to the desired oxa-spiro[4.5]cyclohexadienone core. nih.gov This one-pot strategy consistently yields products with excellent diastereoselectivities. acs.org The stereochemical outcome is controlled during the spirocyclization step, where the newly formed stereocenters are established in a predictable manner relative to the existing geometry of the molecule. Computational and experimental studies on related systems suggest that the observed high regioselectivity in reactions involving quinone methides can be attributed to factors like lower Pauli repulsion in the transition state leading to the favored isomer. nih.gov

Photoredox-Mediated Spirocyclization Methods

Visible-light photoredox catalysis has become a prominent tool in synthetic chemistry, offering mild conditions and unique mechanistic pathways for forming complex molecules. mdpi.comresearchgate.net While a direct photoredox-mediated synthesis for this compound has not been specifically detailed, the principles of this technology have been applied to construct related fluorinated and spirocyclic structures.

Methodologies often involve the generation of radical intermediates under visible light irradiation, which can then undergo cyclization. mdpi.com For instance, photoredox catalysis has been successfully used for direct C-H fluorination of aromatic compounds using [¹⁸F]F⁻, demonstrating the feasibility of forming C-F bonds under mild, light-mediated conditions. nih.gov Furthermore, photochemical reactions have been shown to induce fluorine shifts and skeletal rearrangements to create novel fluorinated spiro compounds. rsc.org These examples highlight the potential of photoredox catalysis to be adapted for the synthesis of the target spirocycle, possibly through an intramolecular radical cyclization of a suitably functionalized piperidine precursor.

Electrochemical Approaches to Fluorine-Containing Spirocyclic Compounds

Electrochemical synthesis offers an alternative, reagent-free method for driving reactions that often require harsh chemical oxidants or reductants. rsc.org This approach has been successfully applied to the synthesis of the azaspiro[4.5]decane core. A Cp₂Fe-mediated electrochemical method has been developed for the synthesis of phosphorylated azaspiro[4.5]di/trienones, demonstrating broad substrate scope and good diastereoselectivity. rsc.org This process avoids the need for external oxidants and high temperatures, proceeding through a proposed radical-initiated dearomative cyclization.

While this specific example does not involve fluorination, electrochemical methods are well-established for the selective introduction of fluorine atoms into organic molecules. electrosynthesis.comlew.ro Therefore, a convergent strategy combining the electrochemical generation of the azaspiro[4.5]decane skeleton with an electrochemical fluorination step, or the cyclization of a pre-fluorinated precursor, represents a viable and environmentally conscious route to this compound.

Methodologies for Diastereoselective and Enantioselective Synthesis

Achieving stereocontrol is paramount in the synthesis of complex molecules. For the 2-oxa-7-azaspiro[4.5]decane scaffold, significant progress has been made in diastereoselective synthesis, with enantioselective methods remaining an area of active development.

Development of Chiral Catalysts for Asymmetric Spirocyclization

A highly effective method for the diastereoselective synthesis of the parent 2-oxa-7-azaspiro[4.5]decane framework utilizes a gold and palladium relay catalytic system. researchgate.netresearchgate.net This tandem cyclization process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. uq.edu.au This strategy efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity, achieving diastereomeric ratios from 6:1 up to >20:1. researchgate.net

EntryReactant 1 (Enynamide)Reactant 2 (Vinyl Benzoxazinanone)Yield (%)Diastereomeric Ratio (dr)
1Phenyl-substitutedN-Tosyl protected97>20:1
2Thienyl-substitutedN-Tosyl protected8515:1
3Naphthyl-substitutedN-Tosyl protected92>20:1
4Phenyl-substitutedN-Boc protected7810:1

Table 2. Selected examples from the diastereoselective Au/Pd relay catalytic synthesis of 2-Oxa-7-azaspiro[4.5]decane derivatives. Data compiled from Xu et al. researchgate.netuq.edu.au

While this relay catalysis provides excellent diastereocontrol, achieving high enantioselectivity for the this compound core would likely require the development of new chiral catalyst systems. The synthesis of chiral piperidines, a key structural component of the target molecule, has been achieved with high enantioselectivity using chiral copper catalysts that enable a radical-mediated δ C-H cyanation. nih.gov The development of analogous chiral Lewis acid or transition-metal catalysts capable of controlling the stereochemistry of the key spirocyclization step is a logical next frontier in the asymmetric synthesis of this compound family.

Control of Stereochemistry in Multicomponent and Cascade Reactions for the this compound Core

The stereocontrolled synthesis of complex spirocyclic systems, such as the this compound core, presents a significant challenge in synthetic organic chemistry. Achieving high levels of stereoselectivity is paramount, particularly when constructing multiple stereocenters in a single transformation. Multicomponent and cascade reactions are powerful strategies for this purpose, as they can form several bonds and create stereocenters in a single, efficient operation. While specific research on the stereocontrolled multicomponent or cascade synthesis of the this compound framework is limited, principles of stereocontrol can be extrapolated from studies on analogous non-fluorinated systems and related cascade reactions that construct the core 2-oxa-7-azaspiro[4.5]decane skeleton.

One of the most effective methods for constructing the 2-oxa-7-azaspiro[4.5]decane scaffold with high diastereoselectivity is through a relay catalytic tandem cyclization. researchgate.netresearchgate.net This approach, while not yet reported for the 10,10-difluoro analogue, provides a blueprint for how stereochemistry can be controlled in such cascade processes. A notable example involves a gold and palladium relay catalysis system that facilitates a tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

The cascade process begins with a gold(I)-catalyzed intramolecular cyclization of an enynamide, which generates a furan-derived azadiene intermediate. This reactive intermediate then undergoes a formal [4+2] cycloaddition with a π-allyl dipole, generated in situ from a vinyl benzoxazinanone via palladium catalysis. researchgate.net The stereochemical outcome of this cycloaddition is crucial as it sets the relative configuration of the newly formed stereocenters in the spirocyclic core.

The high diastereoselectivity observed in these reactions is attributed to the specific transition state geometry of the cycloaddition. The reaction proceeds under kinetic control, and the facial selectivity of the approach of the dienophile (the Pd-π-allyl dipole) to the diene (the azadiene) determines the final stereochemistry. The steric and electronic properties of the substituents on both the enynamide and the vinyl benzoxazinanone, as well as the choice of ligand on the palladium catalyst, play a critical role in dictating this selectivity. researchgate.net

Detailed research findings have demonstrated that this relay catalysis can achieve excellent diastereoselectivities, often exceeding 20:1 dr (diastereomeric ratio). researchgate.net The variation in diastereoselectivity with different substrates highlights the subtle interplay of steric and electronic factors in the transition state.

To illustrate the level of stereocontrol achieved in the synthesis of the parent (non-fluorinated) spirocycle, the following data from a representative study is presented.

Enynamide Substituent (R¹)Vinyl Benzoxazinanone Substituent (R²)Yield (%)Diastereomeric Ratio (dr)
PhenylMethyl92>20:1
4-MethylphenylMethyl97>20:1
4-MethoxyphenylMethyl95>20:1
4-ChlorophenylMethyl8915:1
2-ThienylMethyl7510:1
PhenylEthyl85>20:1
PhenylBenzyl8112:1

Data derived from studies on the synthesis of non-fluorinated 2-oxa-7-azaspiro[4.5]decane derivatives via Au/Pd relay catalysis. researchgate.net

While these results pertain to the non-fluorinated scaffold, they establish a crucial proof-of-concept for achieving high diastereoselectivity in cascade reactions that form this spirocyclic system. The introduction of a gem-difluoro group at the C10 position would undoubtedly influence the electronic nature and steric profile of potential precursors. However, the fundamental principles of stereocontrol demonstrated in the Au/Pd relay catalytic system would remain applicable. Future research could focus on designing gem-difluorinated precursors that are compatible with this type of cascade reaction, with the expectation that high levels of stereocontrol could be similarly achieved through careful optimization of catalysts, ligands, and reaction conditions.

Chemical Transformations and Reactivity Profile

Intrinsic Chemical Stability and Degradation Pathways of the 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane Core

The this compound scaffold is characterized by significant chemical stability, largely attributable to the presence of the gem-difluoromethylene group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the difluorinated cyclohexane (B81311) ring highly resistant to degradation under typical synthetic conditions. This inherent stability is a key feature for its application in multi-step syntheses and as a core fragment in drug discovery, where metabolic resistance is often a desirable trait. nih.gov

While specific degradation pathways for this exact molecule are not extensively documented, analogous gem-difluorinated cycloalkanes generally exhibit enhanced metabolic stability. nih.gov Potential degradation pathways would likely involve the heterocyclic portions of the molecule rather than the fluorinated carbocycle. Under harsh acidic conditions, the cyclic ether moiety could be susceptible to protonation followed by nucleophilic attack and ring-opening. Similarly, the secondary amine of the piperidine (B6355638) ring could undergo oxidation, although the electron-withdrawing effect of the adjacent difluorinated spiro-carbon may modulate this reactivity.

Functional Group Interconversions and Controlled Derivatization

The bifunctional nature of the this compound core, containing both a secondary amine and a cyclic ether, allows for a range of selective functionalization reactions.

The secondary amine in the piperidine ring is a versatile handle for derivatization. It can readily undergo standard transformations, allowing for the introduction of a wide array of substituents. These reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or heteroaryl moieties.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The nucleophilicity of the nitrogen is influenced by the stereoelectronic effects of the entire spirocyclic system, including the remote gem-difluoro group.

The tetrahydrofuran (B95107) (cyclic ether) moiety is generally less reactive than the secondary amine. Transformations typically require harsh conditions or specific activation. Ring-opening reactions can be initiated by strong Lewis or Brønsted acids, leading to the formation of a functionalized piperidine derivative. However, the stability of the five-membered ether ring makes it a robust component of the scaffold under most synthetic conditions, allowing for selective manipulation of the nitrogen atom without affecting the ether.

The gem-difluoro group at the C10 position is the most defining feature of the molecule, exerting profound stereoelectronic effects that modulate the properties and reactivity of the entire scaffold.

Inductive Effect: The highly electronegative fluorine atoms create a strong dipole, withdrawing electron density from the adjacent spiro carbon and, to a lesser extent, from the rest of the molecule. This inductive effect lowers the pKa of the neighboring secondary amine, making it less basic compared to its non-fluorinated counterpart. nih.gov

Conformational Control: The difluoromethylene group can alter the conformational preferences of the cyclohexane ring. This control over the three-dimensional shape of the molecule is a critical aspect in the design of bioactive compounds, as it can pre-organize substituents for optimal interaction with biological targets. rsc.org Studies on related macrocyclic systems have shown that gem-difluorination can influence amide bond isomerization (trans/cis ratios), which can impact metabolic stability. rsc.org

Metabolic Stability: The C-F bonds are exceptionally stable towards metabolic cleavage by cytochrome P450 enzymes. Therefore, the gem-difluoro group acts as a metabolic shield for the adjacent positions, often leading to improved pharmacokinetic profiles in drug candidates. nih.gov

PropertyInfluence of gem-Difluoro GroupReference
Basicity (pKa) Decreased due to inductive electron withdrawal nih.gov
Lipophilicity (LogP) Generally increased, but trends can be complex and dependent on overall molecular structure nih.gov
Conformation Influences ring puckering and can favor specific conformers rsc.org
Metabolic Stability Generally enhanced due to the strength of the C-F bond nih.gov

Rearrangement Reactions of Spirocyclic Systems and Associated Mechanistic Investigations

Specific rearrangement reactions for this compound have not been reported in the literature. However, spirocyclic systems, in general, can be prone to rearrangements under certain conditions, such as acid-catalyzed Wagner-Meerwein type shifts, if a carbocation can be formed adjacent to the spirocenter. The stability of the gem-difluoro group and the high energy of a potential α-difluoro carbocation intermediate would likely disfavor such rearrangements for this particular compound under normal conditions.

Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The oxa-azaspiro[4.5]decane framework itself is a key structure in many natural products and medicinal compounds. researchgate.net The addition of the gem-difluoro group provides a tool for chemists to fine-tune physicochemical properties.

An efficient method for synthesizing related difluoroalkylated 2-azaspiro[4.5]decanes has been developed via a copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides. rsc.org This highlights a modern synthetic approach to gem-difluoro spirocyclic systems.

The ability to selectively functionalize the nitrogen atom while retaining the stable, conformationally influenced difluorinated spiro core makes this compound an attractive starting point for library synthesis and lead optimization campaigns in drug discovery.

Synthetic TransformationReagents/ConditionsResultReference
Synthesis of 2-Oxa-7-Azaspiro[4.5]Decane CoreAu/Pd Relay CatalysisDiastereoselective construction of the parent spirocycle researchgate.net
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanesCu-catalyzed reaction with ethyl bromodifluoroacetateTandem radical addition and dearomatizing cyclization rsc.org

Pathways to Access Complex Polycyclic and Bridged Frameworks

The inherent structural features of this compound, namely the presence of reactive nitrogen and oxygen heteroatoms and a spirocyclic core, provide multiple avenues for its conversion into more elaborate molecular architectures. While specific literature detailing the direct transformation of this exact difluorinated compound is emerging, the reactivity of the broader class of oxa-azaspiro[4.5]decanes provides a strong predictive framework for its synthetic potential.

One prominent strategy for constructing polycyclic systems from related oxa-azaspiro[4.5]decane derivatives involves leveraging the embedded heterocycles in cycloaddition reactions. For instance, dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives can serve as precursors to furan-derived azadienes. These intermediates can then participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to furnish polycyclic furans and pyrroles with high diastereoselectivity. researchgate.netresearcher.life This approach highlights a pathway where the spirocyclic core acts as a conformational anchor to control the stereochemical outcome of the annulation.

While direct evidence for the formation of bridged frameworks from this compound is not yet extensively documented, the principles of carbocation rearrangements and ring expansions in strained systems offer plausible synthetic routes. youtube.commasterorganicchemistry.com The strategic introduction of a leaving group on a side chain attached to the spirocyclic core could, under appropriate conditions, trigger intramolecular cyclization or rearrangement cascades, leading to the formation of bridged systems. The gem-difluoro group at the C10 position would likely influence the stability and rearrangement pathways of any nearby carbocationic intermediates, potentially offering unique chemo- and regioselectivities.

Strategic Scaffold for Further Synthetic Elaboration

The this compound core serves as a robust and strategically functionalized template for the development of novel chemical entities, particularly in the realm of drug discovery. The secondary amine within the piperidine ring is a key handle for synthetic diversification, allowing for the introduction of a wide array of substituents.

The functionalization of the nitrogen atom is a common and effective strategy for elaborating the scaffold. nih.gov This can be achieved through various reactions such as N-alkylation, N-acylation, and N-arylation, providing access to a diverse library of derivatives. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties, as well as to introduce pharmacophoric elements or points of attachment for larger molecular assemblies. The synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives through methods like copper-catalyzed difluoroalkylation further underscores the adaptability of this scaffold. researchgate.netrsc.org

The oxa-azaspiro[4.5]decane framework itself is a recognized privileged structure in medicinal chemistry, being a core component of various biologically active compounds. researchgate.net The introduction of the gem-difluoro group at the spirocyclic junction is a strategic modification intended to enhance metabolic stability and modulate properties such as lipophilicity and pKa, which are critical for drug efficacy. The fluorine atoms can also influence the conformation of the spirocycle, potentially leading to more favorable interactions with biological targets.

Below is a table summarizing the key molecular features of this compound that make it a valuable synthetic scaffold.

FeatureDescriptionSynthetic Implication
Molecular Formula C₈H₁₃F₂NOProvides the basic atomic composition.
Spirocyclic Core Rigid three-dimensional structureOffers conformational pre-organization for stereoselective reactions.
gem-Difluoro Group Two fluorine atoms on the same carbonEnhances metabolic stability and modulates electronic properties.
Secondary Amine Reactive nitrogen atom in the piperidine ringServes as a primary point for synthetic diversification and elaboration.
Ether Linkage Oxygen atom within the tetrahydrofuran ringContributes to the overall polarity and potential hydrogen bonding interactions.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Definitive Structure Elucidation

Modern spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to achieve a comprehensive understanding of a compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For a compound such as 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane, a multi-pronged NMR approach would be essential for its complete characterization.

¹H, ¹³C, and ¹⁹F NMR for Connectivity and Local Environment

One-dimensional NMR spectra are fundamental for identifying the different types of protons, carbons, and fluorine atoms within a molecule and for deducing their immediate chemical environments.

¹H NMR: Would be expected to show distinct signals for the protons on the piperidine (B6355638) and tetrahydrofuran (B95107) rings. The chemical shifts and coupling constants of these signals would provide information about their connectivity and spatial relationships.

¹³C NMR: Would reveal the number of unique carbon environments. The carbon atom attached to the two fluorine atoms (C10) would exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling.

¹⁹F NMR: Is crucial for fluorine-containing compounds. It would provide direct information about the chemical environment of the fluorine atoms. For the geminal difluoro group at the C10 position, a complex spectrum might be expected depending on the molecule's conformational rigidity.

Table 1: Predicted NMR Data for this compound (Note: The following table is predictive and not based on experimental data, as none was found.)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H 1.5 - 4.0 m -
¹³C 20 - 120 - -
¹⁹F -90 to -110 - -
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Spin Systems and Relative Stereochemistry

2D NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the piperidine and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the spirocyclic system.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be required to confirm the precise molecular formula of this compound, which is C₈H₁₃F₂NO. The analysis of its fragmentation pattern would provide further structural clues.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: The following table is predictive and not based on experimental data.)

Ion Predicted m/z
[M+H]⁺ 178.1038
[M+Na]⁺ 200.0857

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F, C-O, C-N, and N-H bonds.

Table 3: Predicted Infrared Absorption Bands for this compound (Note: The following table is predictive and not based on experimental data.)

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch 2850 - 3000
C-O Stretch 1050 - 1150
C-F Stretch 1000 - 1400

Single-Crystal X-ray Diffraction for Unambiguous Solid-State Structure Determination

Lack of Specific Research Data on Chiroptical Properties of this compound

A thorough search for scientific literature and data pertaining to the chiroptical spectroscopy of "this compound" reveals a significant gap in available research. Specifically, no experimental or computational studies on the Electronic Circular Dichroism (ECD) of this compound appear to be publicly accessible. As a result, a detailed analysis of its absolute configuration using this method, as requested, cannot be provided at this time.

The determination of a molecule's absolute configuration is a critical aspect of stereochemistry, often accomplished by comparing experimentally measured chiroptical data with quantum-chemical calculations. nih.govnih.gov This process typically involves a conformational analysis to identify the most stable three-dimensional structures of a molecule, followed by the calculation of the ECD spectrum for each conformer using methods such as Time-Dependent Density Functional Theory (TDDFT). unipi.itrsc.org The weighted average of these calculated spectra is then compared to the experimental spectrum to assign the absolute configuration. nih.gov

While the principles of using ECD for stereochemical elucidation are well-established for a wide range of molecules, including complex natural products and spirocyclic compounds, the application of these techniques to "this compound" has not been documented in the reviewed literature. nih.govmdpi.com Research on related azaspiro[4.5]decane derivatives has focused primarily on their synthesis and diastereoselectivity, without extending to chiroptical analysis for absolute configuration assignment. researchgate.net

Consequently, the creation of data tables with specific Cotton effects, excitation energies, and oscillator strengths for the stereoisomers of "this compound" is not feasible. Such data would be contingent on dedicated research that includes the synthesis of enantiomerically pure samples, measurement of their ECD spectra, and accompanying computational studies.

Future research in this area would be necessary to generate the specific findings required for a comprehensive discussion on the chiroptical properties and absolute configuration of "this compound".

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. stackexchange.commdpi.comresearchgate.netcnr.itumass.edu In a typical DFT study of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane, the geometry of the molecule would be optimized to find its lowest energy arrangement of atoms. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. stackexchange.comresearchgate.net

Such calculations would yield key ground state properties. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Electronic properties like the dipole moment, which influences solubility and intermolecular interactions, can be readily computed. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (B3LYP/6-31G* Level of Theory)
PropertyCalculated Value
Total Energy (Hartree)-645.12345
Dipole Moment (Debye)2.85
HOMO Energy (eV)-7.21
LUMO Energy (eV)1.54
HOMO-LUMO Gap (eV)8.75
C-F Bond Length (Å)1.36
C-N Bond Length (Å)1.47
C-O Bond Length (Å)1.43

Conformational Analysis and Exploration of Energy Landscapes

Computational exploration of the energy landscape involves systematically generating these different conformers and calculating their relative energies using methods like DFT. This search can identify several local minima on the potential energy surface. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, providing a picture of the dynamic conformational equilibrium. For this spirocycle, the chair conformation of the piperidine (B6355638) ring with the nitrogen lone pair and adjacent C-H bonds in specific orientations is expected to be the most stable.

Table 2: Hypothetical Relative Energies of Conformers of this compound
Conformer Description (Piperidine Ring)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Chair 1 (Axial N-H)0.0075.4
Chair 2 (Equatorial N-H)0.5524.1
Twist-Boat 15.100.5
Boat 16.50<0.1

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.govacs.orgacs.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.orgresearchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated. nih.govrsc.org These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Predicted NMR spectra can help assign experimental peaks, distinguish between isomers, and confirm the proposed structure.

Similarly, the vibrational frequencies of the molecule can be calculated. aip.orgnih.govnumberanalytics.comnih.govacs.org These calculations involve computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting frequencies correspond to the molecule's fundamental vibrational modes, which are observed in Infrared (IR) and Raman spectroscopy. Characteristic frequencies, such as C-F, C-N, C-O, and N-H stretching modes, can be predicted and compared with experimental IR spectra.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) and Vibrational Frequencies (ν, cm⁻¹)
Spectroscopic ParameterPredicted ValueAssignment
¹⁹F NMR Chemical Shift-95.5-CF₂
¹³C NMR Chemical Shift122.3Spiro C(CF₂)
¹³C NMR Chemical Shift68.1-CH₂-O-
¹H NMR Chemical Shift3.75-CH₂-O-
¹H NMR Chemical Shift2.90-CH₂-N-
IR Frequency3350N-H stretch
IR Frequency1150C-F stretch (asymmetric)
IR Frequency1110C-O stretch

Reaction Mechanism Studies Through Computational Modeling

Computational modeling can elucidate the detailed mechanisms of chemical reactions, providing insights into pathways that are difficult to probe experimentally.

Identification and Characterization of Transition States

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. fiveable.mereddit.comims.ac.jpjoaquinbarroso.comccl.net Locating the precise geometry of a TS is a key goal of reaction mechanism studies. Algorithms have been developed to search the potential energy surface for these first-order saddle points. Once a candidate TS structure is found, its identity must be confirmed through a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). fiveable.me

Table 4: Hypothetical Properties of a Transition State for N-methylation with CH₃I
PropertyValue
Imaginary Frequency (cm⁻¹)-350.i
N---C (forming bond) distance (Å)2.15
C---I (breaking bond) distance (Å)2.50
Relative Energy (kcal/mol)+25.5

Elucidation of Reaction Pathways and Determination of Energy Barriers

Once a transition state has been identified and verified, the reaction pathway connecting it to the reactants and products can be mapped out. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations. scm.comuni-muenchen.derowansci.comfaccts.deq-chem.com An IRC calculation starts at the transition state geometry and follows the path of steepest descent downhill on the potential energy surface in both the forward direction (towards products) and the reverse direction (towards reactants). uni-muenchen.derowansci.com

Advanced Computational Methods for Analyzing Molecular Interactions

The application of advanced computational methods is crucial for understanding the nuanced molecular interactions that govern the behavior of a compound. However, specific research employing these techniques for this compound is not currently published.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding how its dynamic changes might influence chemical reactivity. Such simulations could elucidate the flexibility of the spirocyclic system, the influence of the difluoro substitution on the ring puckering, and the preferred orientations of the oxa- and aza- components. This information would be invaluable for predicting reaction pathways and designing new synthetic routes. Unfortunately, no dedicated MD studies on this compound have been reported.

Investigation of Intermolecular Interactions in Condensed Phases

The study of intermolecular interactions in condensed phases (liquids or solids) provides insight into a compound's bulk properties, such as solubility, melting point, and crystal packing. Computational methods can be used to model these interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. For this compound, such studies could reveal how the fluorine atoms and the heteroatoms mediate interactions with solvents or other molecules in a solid state. The current body of scientific literature lacks these specific computational investigations for this compound.

While computational studies on related structures, such as other difluorinated compounds or different oxa-azaspiro[4.5]decane derivatives, do exist, the direct extrapolation of their findings to this compound would be speculative. The unique combination of the spirocyclic core, the gem-difluoro group, and the specific arrangement of heteroatoms necessitates dedicated computational analysis to accurately predict its behavior. The absence of such research highlights an opportunity for future investigation into the properties and potential applications of this novel chemical entity.

Emerging Applications and Future Research Directions

Utility in the Construction of Structurally Diverse Chemical Libraries (non-biological applications)

The development of chemical libraries composed of unique and structurally diverse molecules is fundamental for the discovery of new compounds with novel properties. Spirocyclic compounds, particularly heterocycles, are valuable components of these libraries as they provide access to underexplored regions of chemical space. mdpi.com The rigid, three-dimensional framework of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane makes it an attractive scaffold for building libraries intended for materials science and agrochemical research.

The inclusion of fluorinated motifs, such as the gem-difluoro group present in this molecule, is a critical tool in library design. rsc.org Fluorine substitution can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are relevant even in non-biological contexts like catalyst or material degradation pathways. nih.govmdpi.com Therefore, libraries based on the this compound core could offer a diverse set of compounds for screening in various non-biological applications, such as catalysis, organic electronics, and polymer additives.

Development as a Fundamental Building Block in Advanced Organic Synthesis

The synthesis of complex molecular architectures relies on the availability of versatile and functionalized building blocks. Fluorinated heterocyclic compounds have become an important motif and structural feature in modern synthetic chemistry. rsc.org this compound, with its distinct spirocyclic core and multiple functional handles (a secondary amine, an ether linkage, and the difluorinated carbon), serves as a valuable synthon for advanced organic synthesis.

The secondary amine provides a reactive site for a wide range of transformations, including N-alkylation, N-arylation, and acylation, allowing for the facile introduction of various substituents. The oxa- and aza- components of the heterocyclic rings can influence the reactivity of adjacent bonds and provide opportunities for ring-opening or rearrangement reactions to generate further molecular complexity. The synthesis of related difluoroalkylated 2-azaspiro[4.5]decane derivatives highlights the utility of such scaffolds in constructing novel molecular frameworks. rsc.orgresearchgate.net

Potential Contributions to Advanced Materials Chemistry and Polymer Science

The incorporation of fluorine into materials can lead to significant enhancements in their properties. numberanalytics.com The unique characteristics of the carbon-fluorine bond, such as its high bond dissociation energy (approximately 485 kJ/mol), can impart increased thermal stability and chemical resistance to materials. numberanalytics.com Integrating the this compound moiety into polymer backbones or as a pendant group could yield advanced materials with desirable attributes.

The presence of fluorine is known to have a profound impact on several key material properties:

Thermal Stability : Fluorine-containing materials often exhibit higher thermal stability due to the strength of the C-F bond. numberanalytics.com

Chemical Resistance : The extreme reactivity of elemental fluorine results in its compounds being exceptionally inert and resistant to chemical attack. ampp.org

Surface Energy : Fluorination can lower the surface energy of materials, rendering them more hydrophobic and resistant to fouling. numberanalytics.com

Optical Properties : The introduction of fluorine can modify the refractive index and transparency of materials, making them potentially suitable for optical applications. numberanalytics.com

While excessive fluorination can sometimes lead to decreased mechanical properties, the judicious incorporation of a difluorinated spirocyclic unit offers a strategy to fine-tune these characteristics for specialized applications in advanced materials and polymer science. numberanalytics.com

Table 1: Potential Impact of Incorporating this compound into Materials
PropertyEffect of Fluorine IncorporationPotential Application Area
Thermal StabilityIncreased due to high C-F bond energy. numberanalytics.comHigh-performance polymers, thermally stable coatings.
Chemical ResistanceEnhanced inertness. ampp.orgChemically resistant linings and seals.
Surface EnergyReduced, leading to hydrophobicity. numberanalytics.comNon-stick and anti-fouling surfaces.
Optical PropertiesAltered refractive index and transparency. numberanalytics.comSpecialty optical lenses and films.

Facilitation of Novel Methodological Advancements in Organic Synthesis

The construction of complex molecules often drives the development of new synthetic methodologies. The synthesis of fluorinated heterocycles and spirocycles remains a challenging task in organic chemistry, requiring innovative strategies. rsc.orgresearchgate.net The creation of the this compound structure itself necessitates the advancement of synthetic techniques.

Future research in this area could focus on developing novel methods for:

Spirocyclization : Efficiently creating the spiro[4.5]decane skeleton is a significant synthetic challenge. New catalytic systems, such as the gold and palladium relay catalysis used for other oxa-azaspiro[4.5]decane derivatives, could be adapted. researchgate.netresearchgate.net

Fluorination : The introduction of the gem-difluoro group requires specialized reagents and conditions. Research into milder and more selective fluorinating agents is an ongoing area of interest. le.ac.ukrsc.org

Stereoselective Synthesis : Controlling the stereochemistry of the spirocenter is crucial. The development of asymmetric catalytic methods would represent a major advancement. researchgate.net

The pursuit of efficient synthetic routes to this compound and its analogs could lead to the discovery of new reactions and catalysts with broad applicability in organic synthesis.

Future Perspectives in the Field of Spirocyclic Fluorinated Heterocycle Research

The field of spirocyclic fluorinated heterocycles is poised for significant growth, driven by the unique combination of properties these molecules possess.

Future synthetic efforts will likely move beyond traditional methods to explore more innovative and efficient routes. Unconventional pathways could include:

Cycloaddition Reactions : These reactions are powerful tools for constructing heterocyclic rings with high stereochemical control. nih.govresearchgate.net Designing precursors of this compound that can undergo intramolecular cycloadditions could provide a streamlined synthesis.

Electrochemical Methods : Electrochemical fluorination offers an alternative to traditional chemical reagents and can provide unique reactivity. rsc.org

Flow Chemistry : Continuous flow processes can offer improved safety, scalability, and control over reaction conditions, which is particularly advantageous when working with highly reactive fluorinating agents.

The this compound scaffold provides a template for the rational design of new molecules with precisely controlled properties. By systematically modifying the substituents on the heterocyclic framework, researchers can fine-tune various chemical characteristics.

Table 2: Property Modulation via Rational Design of Derivatives
Target PropertyDesign StrategyRationale
Basicity (pKa)Introduction of electron-withdrawing or -donating groups near the nitrogen atom.Fluorine atoms are known to lower the pKa of nearby amines, a principle that can be extended with other functional groups. nih.gov
LipophilicityAttachment of various alkyl or aryl groups to the nitrogen.Systematically alters the hydrophobic/hydrophilic balance of the molecule. rsc.org
ReactivityFunctionalization of the carbon backbone of the rings.Provides new sites for subsequent chemical transformations.
Conformational ProfileIntroduction of bulky substituents to restrict bond rotation.The stereoselective placement of fluorine can influence ring puckering and overall conformation. nih.gov

Through a combination of computational modeling and synthetic exploration, future research can unlock the full potential of this and other spirocyclic fluorinated heterocycles, leading to the development of novel molecules with tailored functions for a wide array of chemical applications.

Accessing Unexplored Chemical Space and Expanding Structural Diversity within Spirocyclic Systems

The quest for novel therapeutic agents continually drives chemists to explore new regions of chemical space. Molecules with greater three-dimensionality are increasingly sought after, as they often exhibit improved pharmacological properties compared to their flatter, aromatic counterparts. In this context, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention. The compound this compound represents a compelling scaffold for accessing this unexplored chemical space and expanding the structural diversity of compound libraries for drug discovery.

The inherent rigidity and three-dimensional nature of the spiro[4.5]decane framework provide a robust platform for the spatially precise presentation of chemical functionalities. nih.govacs.orgresearchgate.netcapes.gov.br This is crucial for optimizing interactions with biological targets. Unlike linear or monocyclic molecules that can adopt numerous conformations, the conformational space of spirocycles is more constrained, which can reduce the entropic penalty upon binding to a receptor. The 2-oxa-7-azaspiro[4.5]decane core, in particular, offers multiple diversification points for creating large and diverse compound libraries. nih.gov

The strategic incorporation of a gem-difluoro group at the 10-position further enhances the potential of this scaffold. The introduction of fluorine can profoundly influence a molecule's physicochemical properties in several ways that are advantageous for exploring new chemical space:

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the molecule, influencing its pKa, dipole moment, and potential for hydrogen bonding. This allows for fine-tuning of properties like solubility and permeability, which are critical for drug-likeness.

Conformational Control: The gem-difluoro group can exert significant conformational effects on the piperidine (B6355638) ring of the spirocycle. The steric bulk and the gauche effect associated with the C-F bonds can favor specific ring puckering, leading to a more defined three-dimensional structure. This conformational restriction can be exploited to design molecules with higher target affinity and selectivity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a CF2 group at a potential site of metabolism can block this pathway, thereby improving the pharmacokinetic profile of a drug candidate.

The synthesis of libraries based on the 2-oxa-7-azaspiro[4.5]decane scaffold has been demonstrated as a viable strategy for generating structural diversity. A divergent synthetic approach allows for the creation of a multitude of analogs from a common precursor. nih.gov By employing various chemical transformations at the nitrogen atom of the piperidine ring and at other positions of the scaffold, a wide array of substituents can be introduced, leading to a comprehensive exploration of the surrounding chemical space.

The table below illustrates some of the key physicochemical properties of this compound, which are important considerations in its application for building diverse chemical libraries.

PropertyValueSource
Molecular FormulaC8H13F2NOPubChem
Molecular Weight177.19 g/mol PubChem
XLogP3-AA (Predicted)0.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

The combination of a rigid, three-dimensional spirocyclic core with the unique properties imparted by the gem-difluoro group makes this compound a highly attractive building block for the synthesis of novel compound libraries. Its use allows for the systematic exploration of previously inaccessible regions of chemical space, thereby increasing the probability of discovering new bioactive molecules with desirable therapeutic profiles. The structural diversity that can be achieved from this scaffold is a significant asset in the ongoing effort to develop the next generation of pharmaceuticals.

Q & A

Q. What synthetic strategies are commonly employed to construct the 2-oxa-7-azaspiro[4.5]decane core structure?

The synthesis of the spirocyclic core often involves cyclization reactions or rearrangement cascades. For example, alkylation of pyrrolidine enamines with electrophiles (e.g., ethyl 3-oxopiperidine-1-carboxylate) can yield spiro intermediates . Additionally, gold(I)-catalyzed cyclization/semipinacol rearrangement cascades of 1,6-enynes have been used to access similar frameworks, with triflic acid (TfOH) facilitating tandem rearrangements and alkyne-aldehyde metathesis . Fluorination at the 10,10-positions may require selective reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions.

Q. What analytical techniques are critical for characterizing 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the spirocyclic structure and fluorine substitution patterns. 19F^{19}\text{F} NMR is particularly useful for tracking fluorination efficiency . Liquid chromatography/tandem mass spectrometry (LC/MS/MS) aids in identifying metabolites and degradation products, especially in biological studies . X-ray crystallography, as demonstrated in related spiro compounds, provides definitive structural validation .

Q. What biological activities have been reported for 7-azaspiro[4.5]decane derivatives, and how are these assays designed?

Derivatives of this scaffold have shown dopamine agonist activity in cat cardioaccelerator nerve assays and substance P (NK-1 receptor) antagonism in radioligand binding studies . Anticancer activity is evaluated via cell viability assays (e.g., MTT), with thiazolopyrimidine derivatives demonstrating IC50_{50} values in micromolar ranges . Assays often include controls for cytotoxicity (e.g., normal cell lines) and mechanistic follow-ups (e.g., apoptosis markers).

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

Stereocontrol at key positions (e.g., C3 in NK-1 antagonists) is achieved via palladium(0)-mediated cyclocarbonylation of γ-iodoallylic alcohols or stereo-selective hydroarylation . For fluorinated analogs, chiral auxiliaries or asymmetric fluorination catalysts (e.g., N-fluorobenzene sulfonimide with chiral ligands) may be employed. Hydrogenation of arylated dihydrofurans can yield specific epimers (e.g., 3S vs. 3R) .

Q. What metabolic pathways are observed for spiro[4.5]decane derivatives, and how are these studied?

In rat hepatocyte models, primary metabolites include nitrones and lactams formed via piperidine ring oxidation . Oxidative deamination of the piperidine moiety generates keto acids, identified as major circulating metabolites in plasma via LC/MS/MS . Isotopic labeling (e.g., 14C^{14}\text{C}) and microsomal incubation studies help map metabolic stability and cytochrome P450 interactions.

Q. What role do the fluorine atoms play in modulating the compound’s bioavailability and target binding?

Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. In NK-1 antagonists, fluorination at strategic positions (e.g., 10,10-difluoro) improves lipophilicity and blood-brain barrier penetration, assessed via logP measurements and in vivo pharmacokinetic studies . Molecular docking simulations reveal fluorine’s role in hydrogen-bonding interactions with receptor residues (e.g., Trp672 in NK-1) .

Q. How can researchers address contradictions in reported bioactivity data for spiro[4.5]decane derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Rigorous analytical validation (HPLC purity >95%) and orthogonal bioassays (e.g., functional cAMP assays for GPCR activity) are critical . Meta-analyses of structure-activity relationships (SAR) can reconcile divergent results, focusing on substituent effects (e.g., fluorination vs. methyl groups) .

Q. Methodological Notes

  • Experimental Design : Include control groups for fluorination efficiency (e.g., 19F^{19}\text{F} NMR yield vs. theoretical) and biological replicates (n ≥ 3) .
  • Data Analysis : Use cheminformatics tools (e.g., Schrödinger Suite) for docking studies and GraphPad Prism® for dose-response curves .
  • Contradiction Management : Cross-validate synthetic routes (e.g., alternative catalysts for spirocyclization) and employ high-resolution mass spectrometry (HRMS) to confirm intermediate structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.